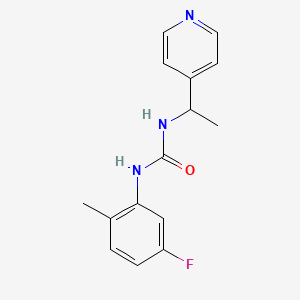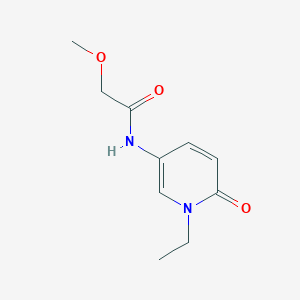![molecular formula C13H12FN3O B7529935 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea, also known as FPMPU, is a chemical compound that has been subject to extensive scientific research due to its potential as a therapeutic agent. FPMPU is a pyridinylurea derivative that has shown promising results in various studies related to neurological disorders, cancer, and diabetes. In
Wissenschaftliche Forschungsanwendungen
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has shown promise in treating Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea is not fully understood. However, studies have shown that it can modulate several key signaling pathways involved in various diseases. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to activate AMP-activated protein kinase, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to have several biochemical and physiological effects. In neurology, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. In cancer research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to induce apoptosis and inhibit the growth of cancer cells. In diabetes research, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high, making it a viable option for large-scale experiments. It has also been extensively studied, and its mechanism of action is relatively well understood. However, there are some limitations to using 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea in lab experiments. Its effects can vary depending on the cell type and disease model used, and its toxicity and side effects have not been fully characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea. In neurology, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In cancer research, further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. In diabetes research, further studies are needed to determine its long-term effects on glucose metabolism and its potential as a therapeutic agent. Overall, 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea has shown promise in various scientific research fields and warrants further investigation.
Synthesemethoden
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea involves the reaction of 3-fluorobenzylamine with 2-pyridinecarboxylic acid to form the intermediate 1-(3-fluorobenzyl)-3-pyridin-2-ylurea. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea. The yield of 1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea is relatively high, making it a viable option for large-scale synthesis.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-3-4-10(8-11)9-16-13(18)17-12-6-1-2-7-15-12/h1-8H,9H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKBWZQPOXXMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)



![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)

![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)